molecular formula C9H8BrN B7895888 3-(2-Bromoethyl)benzonitrile

3-(2-Bromoethyl)benzonitrile

Cat. No.: B7895888
M. Wt: 210.07 g/mol
InChI Key: JFTLITRZMNKVBD-UHFFFAOYSA-N
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Description

3-(2-Bromoethyl)benzonitrile is an organic compound with the chemical formula C9H8BrN. It is a derivative of benzonitrile, where a bromine atom is attached to the ethyl group at the third position of the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(2-Bromoethyl)benzonitrile can be synthesized through several methods. One common method involves the bromination of 3-ethylbenzonitrile using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromoethyl)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products

    Substitution: Formation of 3-(2-azidoethyl)benzonitrile or 3-(2-thiocyanatoethyl)benzonitrile.

    Oxidation: Formation of 3-(2-bromoethyl)benzaldehyde or 3-(2-bromoethyl)benzoic acid.

    Reduction: Formation of 3-(2-bromoethyl)benzylamine.

Scientific Research Applications

3-(2-Bromoethyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(2-Bromoethyl)benzonitrile involves its reactivity at the benzylic position. The bromine atom at the ethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives. These derivatives can interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. The pathways involved depend on the nature of the substituents introduced during the reactions[3][3].

Comparison with Similar Compounds

Similar Compounds

    3-(Bromomethyl)benzonitrile: Similar structure but with a bromomethyl group instead of a bromoethyl group.

    3-(2-Chloroethyl)benzonitrile: Similar structure but with a chloroethyl group instead of a bromoethyl group.

    3-(2-Iodoethyl)benzonitrile: Similar structure but with an iodoethyl group instead of a bromoethyl group.

Uniqueness

3-(2-Bromoethyl)benzonitrile is unique due to its specific reactivity profile, which allows for selective substitution reactions at the benzylic position. This makes it a valuable intermediate in the synthesis of a wide range of organic compounds, particularly those requiring precise functionalization at the benzylic position .

Properties

IUPAC Name

3-(2-bromoethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c10-5-4-8-2-1-3-9(6-8)7-11/h1-3,6H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTLITRZMNKVBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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